molecular formula C20H18N2O2S B12133010 (2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12133010
M. Wt: 350.4 g/mol
InChI Key: QRNMZHLNINBYNG-AQTBWJFISA-N
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Description

The compound (2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an imino group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways and molecular targets, such as kinases or transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone ring but differ in their side chains and overall structure.

    Benzylidene-thiazolidinones: Similar in structure but may have different substituents on the benzylidene group, affecting their biological activity.

    Imino-thiazolidinones: Compounds with an imino group attached to the thiazolidinone ring, similar to the compound but with variations in the substituents.

Uniqueness

(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O2S/c1-3-12-24-16-10-8-15(9-11-16)13-18-19(23)22-20(25-18)21-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3,(H,21,22,23)/b18-13-

InChI Key

QRNMZHLNINBYNG-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/S2

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2

Origin of Product

United States

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